Effusanin B

Non-Small-Cell Lung Cancer Cytotoxicity ent-Kaurane Diterpenoid

Source Effusanin B for NSCLC-focused drug discovery with published in vivo benchmarks. This ent-kaurane diterpenoid shows dual-pathway STAT3/FAK modulation and superiority over etoposide (A549 IC₅₀ 10.7 µM). Validated in zebrafish xenografts: 73.87% tumor fluorescence inhibition at 10 µM and 32.3% reduction in angiogenic vessel length. Ideal for SAR and vascular disruption studies. Confirm batch-specific ≥98% purity and request CoA.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
Cat. No. B15580894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEffusanin B
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)17(11)24)18(25)16(20)19(3,4)8-7-15(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14+,15+,16-,18+,20-,21+,22-/m1/s1
InChIKeyTZECSBJPAFKEQJ-FHEFCECDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Effusanin B: An ent-Kaurane Diterpenoid for Anticancer and Antibacterial Research


Effusanin B is an ent-kaurane diterpenoid belonging to the Isodon (syn. Rabdosia) class of natural products, with the molecular formula C₂₂H₃₀O₆ and molecular weight of 390.47 g/mol [1]. First isolated from Rabdosia effusa, it has also been identified in Rabdosia longituba and Isodon serra [2]. Effusanin B is characterized by a C-20/C-7 epoxy functional group, which is a hallmark structural feature shared with closely related in-class analogs including effusanin A, effusanin E, lasiokaurin, and oridonin . The compound exhibits antibacterial, antifungal, and DNA-damaging activities, with recent evidence demonstrating potent antitumor efficacy against non-small-cell lung cancer (NSCLC) via STAT3 and FAK pathway modulation [3].

Why Effusanin B Cannot Be Substituted with Generic ent-Kaurane Analogs


Within the ent-kaurane diterpenoid family, compounds such as effusanin A, effusanin E, oridonin, and ponicidin exhibit overlapping structural features, including the C-20/C-7 epoxy function, yet their biological profiles diverge substantially . Effusanin A, for instance, demonstrates cytotoxic activity against DU145 (IC₅₀ = 3.16 μM) and LoVo (IC₅₀ = 3.02 μM) cell lines but lacks the extensive in vivo characterization available for Effusanin B [1]. Oridonin and ponicidin are widely studied for anticancer applications but show only modest cytotoxic activity across multiple human cancer cell lines compared to the targeted NSCLC potency documented for Effusanin B [2]. Effusanin E has demonstrated efficacy against nasopharyngeal carcinoma via NF-κB and COX-2 inhibition, a mechanism distinct from the STAT3/FAK dual-pathway modulation observed with Effusanin B [3]. These mechanistic divergences preclude simple one-to-one substitution, underscoring the need for compound-specific procurement based on validated assay endpoints.

Quantitative Differentiation of Effusanin B Versus Comparators: A Data-Driven Evidence Guide


Effusanin B Exhibits Superior NSCLC Cytotoxicity Compared to Clinical Chemotherapeutic Etoposide

In a direct head-to-head comparison against the clinical chemotherapeutic agent etoposide as a positive control, Effusanin B demonstrated significantly greater cytotoxic potency in A549 human non-small-cell lung cancer cells [1]. The 50% growth inhibitory concentration (IC₅₀) of Effusanin B was 10.7 µM, compared to 16.5 µM for etoposide under identical assay conditions, representing a 1.54-fold higher potency [1].

Non-Small-Cell Lung Cancer Cytotoxicity ent-Kaurane Diterpenoid

Effusanin B Demonstrates Quantified Antitumor Efficacy in Zebrafish Xenograft Model

In a zebrafish xenograft tumor model using A549 cells, Effusanin B produced dose-dependent inhibition of tumor proliferation and metastasis [1]. At a concentration of 10 µM, Effusanin B achieved inhibition rates of 73.87% for relative fluorescence intensity and 72.01% for red fluorescence focus number, quantified against untreated control embryos [1]. Notably, no deformities or deaths were observed in zebrafish at tested concentrations up to 10 µM, indicating a favorable in vivo tolerability profile in this model system [1].

In Vivo Antitumor Zebrafish Xenograft NSCLC Model

Effusanin B Inhibits Angiogenesis with Quantified Reduction in Intersegmental Vessel Length

Using a transgenic zebrafish Tg(fli1:EGFP) model with fluorescently labeled vasculature, Effusanin B produced a concentration-dependent reduction in intersegmental vessel (ISV) length, demonstrating direct anti-angiogenic activity [1]. ISV length decreased from 2646.6 ± 92.8 μm (control) to 2161.9 ± 128.0 μm at 10 µM, 1937.8 ± 144.1 μm at 20 µM, and 1791.5 ± 46.9 μm at 40 µM, representing reductions of 18.3%, 26.8%, and 32.3%, respectively [1].

Anti-Angiogenesis Transgenic Zebrafish Vascular Targeting

Effusanin B Exhibits Distinct DNA-Damaging Activity in RAD52 Yeast Assay

Effusanin B exhibits DNA-damaging activity in an assay employing DNA-repair deficient (RAD 52Y) and repair proficient (RAD+) yeast strains, a property shared with the effusanin class including effusanin A and effusanin E . This assay distinguishes compounds that induce DNA damage requiring RAD52-dependent homologous recombination for repair . While effusanin A, effusanin B, effusanin E, lasiokaurin, and oridonin all share this DNA-damaging phenotype due to their common C-20/C-7 epoxy functional group, quantitative MIC or IC₅₀ values differentiating these analogs in this assay are not reported in the available primary literature .

DNA Damage Yeast Assay Genotoxicity

Effusanin B: Validated Application Scenarios for Research and Preclinical Procurement


Non-Small-Cell Lung Cancer (NSCLC) Drug Discovery Programs

Effusanin B is optimally suited for NSCLC-focused drug discovery programs requiring a natural product lead with validated in vitro cytotoxicity (A549 IC₅₀ = 10.7 µM) and demonstrated superiority over the clinical comparator etoposide [1]. The compound's dual-pathway mechanism via STAT3 and FAK modulation provides a defined molecular target set for structure-activity relationship (SAR) studies and medicinal chemistry optimization [1].

In Vivo Zebrafish Xenograft Antitumor Efficacy Studies

For researchers employing zebrafish xenograft models as a bridge between in vitro and mammalian in vivo studies, Effusanin B offers a compound with published, quantified efficacy benchmarks: 73.87% tumor fluorescence inhibition and 72.01% focus reduction at 10 µM [1]. This enables direct cross-study comparison and method validation without requiring de novo compound characterization [1].

Anti-Angiogenesis and Vascular Targeting Research

Investigators studying tumor angiogenesis or vascular disruption mechanisms can leverage Effusanin B's validated anti-angiogenic activity, quantified as a 32.3% reduction in intersegmental vessel length at 40 µM in transgenic zebrafish models [1]. This dual antitumor-antiangiogenic profile distinguishes Effusanin B from ent-kaurane analogs lacking published in vivo anti-angiogenic data [1].

Natural Product Antibacterial and DNA-Damaging Agent Screening

Effusanin B serves as a positive control or reference compound in screens for DNA-damaging natural products, given its established activity in the RAD52/RAD+ yeast differential assay . However, procurement for antibacterial applications should note that quantitative MIC data differentiating Effusanin B from effusanin A or effusanin E are not currently available in the primary literature, limiting comparative selection in this domain .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Effusanin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.